

Spectroscopic Fingerprinting of Calcium L-lactate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium L-lactate pentahydrate*

Cat. No.: *B8254734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of **Calcium L-lactate pentahydrate**. This information is critical for quality control, formulation development, and regulatory compliance in the pharmaceutical industry.

Introduction

Calcium L-lactate pentahydrate ($(C_3H_5O_3)_2Ca \cdot 5H_2O$) is a widely used excipient and calcium supplement in the pharmaceutical and food industries. Its physical and chemical properties, including its crystalline structure, are crucial for its functionality and stability. Spectroscopic analysis provides a detailed "fingerprint" of the molecule, enabling its identification, purity assessment, and the study of its solid-state properties. This guide delves into the principles and practical application of key spectroscopic methods for the analysis of **Calcium L-lactate pentahydrate**.

Spectroscopic Methodologies and Data

This section details the experimental protocols and presents the characteristic spectroscopic data for **Calcium L-lactate pentahydrate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum is a unique signature of the compound.

Experimental Protocol:

A common method for solid sample analysis is the potassium bromide (KBr) pellet technique.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Sample Preparation: A small amount of **Calcium L-lactate pentahydrate** (typically 1-2 mg) is intimately mixed with approximately 200-250 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[\[1\]](#)[\[2\]](#)[\[5\]](#) The mixture is ground to a fine, homogeneous powder to minimize light scattering.[\[2\]](#)
- Pellet Formation: The powder mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.[\[2\]](#)[\[4\]](#)
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the KBr matrix. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm^{-1}).

Data Presentation:

The following table summarizes the characteristic FTIR absorption bands for **Calcium L-lactate pentahydrate**.

Wavenumber (cm ⁻¹)	Vibrational Assignment
~3600-3000	O-H stretching (water of hydration and hydroxyl group)
~2985	C-H stretching (methyl group)
~1580	Asymmetric COO ⁻ stretching (carboxylate)
~1480	C-H bending (methyl group)
~1420	Symmetric COO ⁻ stretching (carboxylate)
~1380	C-H bending (C-H)
~1120	C-O stretching (secondary alcohol)
~1080	C-C stretching
~1040	O-H bending (hydroxyl group)

Note: The exact peak positions may vary slightly depending on the instrument and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol:

Raman analysis of solid powders is often straightforward and requires minimal sample preparation.[\[6\]](#)[\[7\]](#)

- Sample Preparation: A small amount of **Calcium L-lactate pentahydrate** powder is placed on a microscope slide or in a suitable sample holder.
- Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected and analyzed by the spectrometer. The instrument is

calibrated using a standard reference material (e.g., silicon). The spectrum is typically recorded over a Raman shift range of 200 to 3500 cm^{-1} .

Data Presentation:

The following table lists the characteristic Raman peaks for **Calcium L-lactate pentahydrate**.

Raman Shift (cm^{-1})	Vibrational Assignment
~2990	C-H stretching (methyl group)
~2940	C-H stretching (C-H)
~1460	C-H bending (methyl group)
~1420	Symmetric COO^- stretching (carboxylate)
~1090	C-C stretching
~930	C- COO^- stretching
~850	C-C stretching and C-H rocking
~450	COO^- rocking
~350	Ca-O stretching

Note: The exact peak positions may vary slightly depending on the instrument and laser wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ^1H and ^{13}C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol:

- Sample Preparation: A precise amount of **Calcium L-lactate pentahydrate** (typically 5-20 mg for ^1H NMR and 20-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, most commonly deuterium oxide (D_2O), in a clean NMR tube.^[8] A small amount of a reference

standard, such as trimethylsilylpropanoic acid (TSP) or 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift referencing.

- **Data Acquisition:** The NMR tube is placed in the spectrometer's magnet. The spectra are acquired using a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Presentation:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the lactate anion in **Calcium L-lactate pentahydrate** dissolved in D₂O.

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
¹ H	~4.1	Quartet	-CH-
¹ H	~1.3	Doublet	-CH ₃
¹³ C	~183	Singlet	-COO-
¹³ C	~70	Singlet	-CH(OH)-
¹³ C	~22	Singlet	-CH ₃

Note: Chemical shifts are referenced to TSP or DSS at 0.00 ppm. The exact chemical shifts can be influenced by concentration and pH.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and crystallinity of a material. The diffraction pattern is unique to a specific crystalline form.

Experimental Protocol:

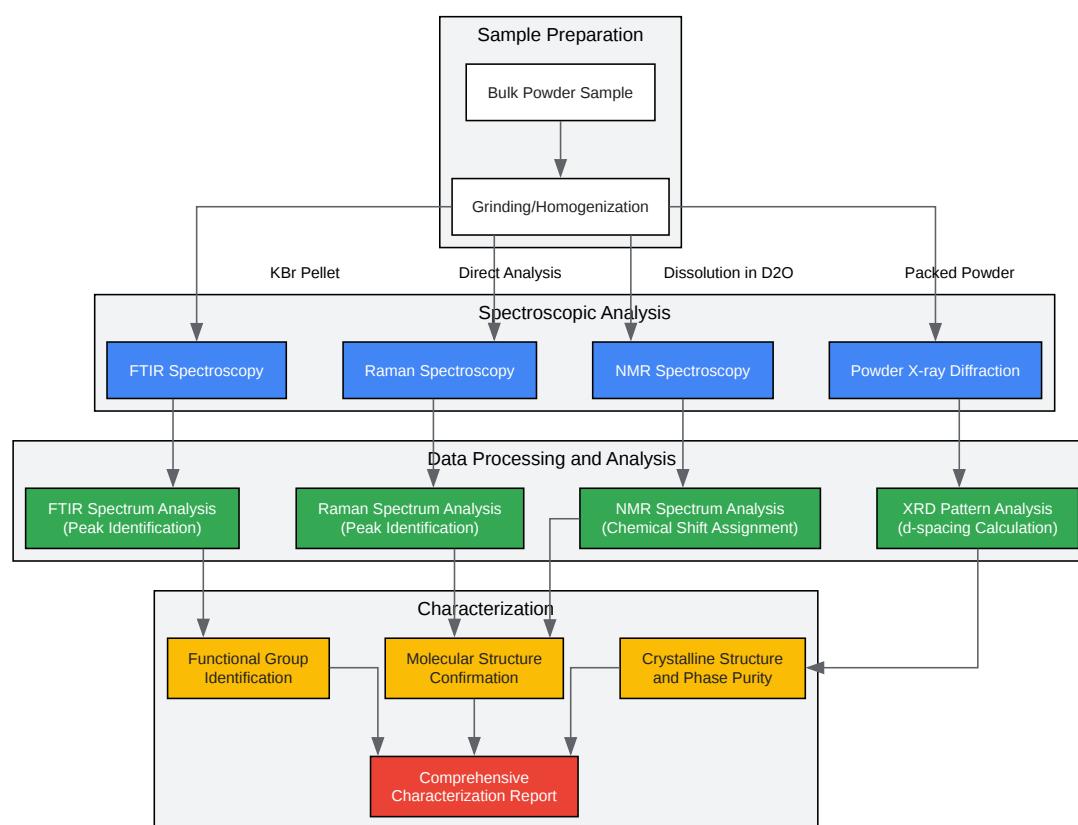
- **Sample Preparation:** The **Calcium L-lactate pentahydrate** powder is gently ground to a fine, uniform particle size to ensure a random orientation of the crystallites. The powder is

then packed into a sample holder.

- **Data Acquisition:** The sample holder is placed in the diffractometer. The sample is irradiated with a monochromatic X-ray beam (typically Cu K α radiation, $\lambda = 1.5406 \text{ \AA}$). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is typically collected over a 2θ range of 5° to 50° .

Data Presentation:

Powder X-ray diffraction can differentiate between the L- and DL-enantiomeric forms of calcium lactate pentahydrate.^{[9][10]} The following table presents the characteristic diffraction peaks for **Calcium L-lactate pentahydrate**.


2θ (°)	d-spacing (Å)	Relative Intensity (%)
8.8	10.04	100
10.4	8.50	25
17.6	5.04	40
19.8	4.48	35
21.0	4.23	30
24.5	3.63	20
26.2	3.40	50
29.4	3.04	25

Note: The diffraction pattern of the DL-racemic mixture will show slight differences in peak positions and intensities. The reference card for calcium DL-lactate pentahydrate is ICDD card number 00-029-1596.^[10]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical powder like **Calcium L-lactate pentahydrate**.

Workflow for Spectroscopic Analysis of Calcium L-lactate Pentahydrate

[Click to download full resolution via product page](#)**Caption: General workflow for the spectroscopic analysis of Calcium L-lactate pentahydrate.**

Conclusion

The spectroscopic techniques of FTIR, Raman, NMR, and PXRD provide a powerful and comprehensive suite of tools for the characterization of **Calcium L-lactate pentahydrate**. Each technique offers unique and complementary information regarding the molecular structure, functional groups, and solid-state properties of this important pharmaceutical ingredient. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing **Calcium L-lactate pentahydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceijsar.com [scienceijsar.com]
- 2. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. shimadzu.com [shimadzu.com]
- 6. pharmtech.com [pharmtech.com]
- 7. spegroup.ru [spegroup.ru]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Powder X-ray diffraction can differentiate between enantiomeric variants of calcium lactate pentahydrate crystal in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Fingerprinting of Calcium L-lactate Pentahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8254734#spectroscopic-analysis-of-calcium-l-lactate-pentahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com